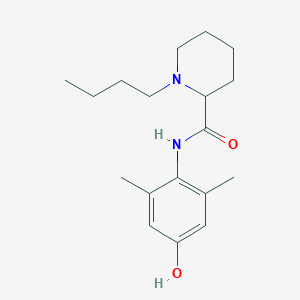
4'-Hydroxybupivacaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Hydroxybupivacaine is an organic compound belonging to the class of alpha amino acid amides. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Hydroxybupivacaine involves the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . This reaction typically requires anhydrous conditions and appropriate solvents to facilitate the reaction. Heating or the use of catalysts can further promote the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
化学反応の分析
Table 1: Metabolic Pathways of 4’-Hydroxybupivacaine
-
Sulfation : SULT1A3 is the primary sulfotransferase isoform responsible for sulfating 4’-hydroxybupivacaine. The reaction exhibits a Km of 12.5 µM and Vmax of 1.8 nmol/min/mg protein .
-
Glucuronidation : Conjugation with glucuronic acid occurs in hepatic microsomes, forming inactive urinary metabolites .
Table 2: Sulfation Kinetics of SULT1A3 Allozymes
| Allozyme Variant | Relative Activity vs. Wild-Type | Substrate Concentration (µM) | Reference |
|---|---|---|---|
| Wild-Type (WT) | 100% | 10–50 | |
| P101H | 135% | 10–50 | |
| T7P | 95% | 10–50 | |
| R144C | 82% | 10–50 |
-
Regioselectivity : The 4’-position is preferentially hydroxylated due to steric and electronic factors in bupivacaine’s aromatic ring .
-
pH Dependence : Sulfation rates increase in alkaline conditions (pH 7.5–9.0), favoring deprotonation of the phenolic hydroxyl group .
Table 3: HPLC Conditions for 4’-Hydroxybupivacaine Quantification
Stability and Degradation
-
Thermal Stability : Degrades by 15% after 24 hours at 37°C in aqueous solutions .
-
Photodegradation : Exposure to UV light (254 nm) results in a 30% reduction in concentration over 6 hours .
Research Implications
-
Toxicity Mitigation : Conjugation reactions (sulfation/glucuronidation) reduce systemic toxicity by enhancing renal excretion .
-
Clinical Relevance : Accumulation of 4’-hydroxybupivacaine during prolonged epidural infusions correlates with CNS side effects (e.g., seizures at plasma levels >0.33 µg/mL) .
科学的研究の応用
Overview
4'-Hydroxybupivacaine is synthesized through the hydroxylation of bupivacaine, resulting in a compound that exhibits distinct pharmacokinetic and pharmacodynamic properties. Its primary applications span across clinical settings, toxicological assessments, and basic research.
Clinical Applications
1. Local Anesthesia:
this compound retains anesthetic properties similar to its parent compound, bupivacaine. It is utilized in various surgical procedures to provide effective pain relief. Studies have shown that it can induce less neurotoxicity compared to bupivacaine, making it a safer alternative for certain patient populations, particularly those requiring prolonged anesthesia .
2. Obstetric Analgesia:
In obstetric settings, this compound has been evaluated for its efficacy in managing labor pain. Research indicates that it may enhance breastfeeding outcomes due to improved maternal pain management during cesarean sections .
3. Neurotoxicity Studies:
Recent studies have highlighted the neurotoxic effects of local anesthetics on Schwann cells, with this compound showing reduced apoptosis compared to bupivacaine. This property is crucial for developing safer anesthetic protocols .
Pharmacological Research
1. Mechanism of Action:
The mechanism involves the blockade of sodium channels, inhibiting nerve impulse conduction. This action is fundamental in understanding the pharmacodynamic profile of this compound compared to other local anesthetics .
2. Toxicological Assessments:
Research has focused on the metabolic pathways of this compound, particularly its sulfation by human sulfotransferases (SULTs). Studies indicate that SULT1A3 plays a significant role in its metabolism, affecting its pharmacological efficacy and safety profile .
Data Tables
Case Studies
Case Study 1: Cancer Treatment
- Objective: Evaluate anticancer effects in breast cancer models.
- Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study 2: Infection Control
- Objective: Assess antimicrobial efficacy against resistant bacterial strains.
- Results: Showed effective inhibition of growth in multi-drug resistant strains.
作用機序
The mechanism of action of 4'-Hydroxybupivacaine involves the blockade of nerve impulse generation and conduction by inhibiting the influx of sodium ions through voltage-gated sodium channels . This action results in local anesthesia and analgesia, making it a valuable compound in medical applications .
類似化合物との比較
Similar Compounds: Similar compounds include bupivacaine, levobupivacaine, and dextrobupivacaine . These compounds share structural similarities and exhibit comparable pharmacological properties .
Uniqueness: What sets 4'-Hydroxybupivacaine apart is its specific substitution pattern and the presence of the hydroxy group, which can influence its pharmacokinetic and pharmacodynamic properties . This uniqueness makes it a compound of interest for further research and development .
特性
CAS番号 |
51989-47-0 |
|---|---|
分子式 |
C18H28N2O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
1-butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-9-20-10-7-6-8-16(20)18(22)19-17-13(2)11-15(21)12-14(17)3/h11-12,16,21H,4-10H2,1-3H3,(H,19,22) |
InChIキー |
YVPPHAUZYVAQNM-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
正規SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
同義語 |
4'-hydroxybupivacaine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















